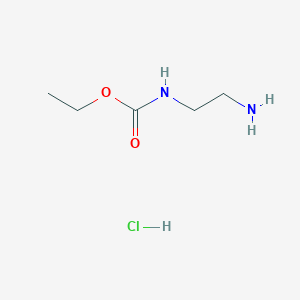

ethyl N-(2-aminoethyl)carbamate hydrochloride

CAS No.: 1258639-97-2

Cat. No.: VC2836814

Molecular Formula: C5H13ClN2O2

Molecular Weight: 168.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1258639-97-2 |

|---|---|

| Molecular Formula | C5H13ClN2O2 |

| Molecular Weight | 168.62 g/mol |

| IUPAC Name | ethyl N-(2-aminoethyl)carbamate;hydrochloride |

| Standard InChI | InChI=1S/C5H12N2O2.ClH/c1-2-9-5(8)7-4-3-6;/h2-4,6H2,1H3,(H,7,8);1H |

| Standard InChI Key | YWWBLLOSGPJVHF-UHFFFAOYSA-N |

| SMILES | CCOC(=O)NCCN.Cl |

| Canonical SMILES | CCOC(=O)NCCN.Cl |

Introduction

Chemical Identification and Structure

Chemical Identity

Ethyl N-(2-aminoethyl)carbamate hydrochloride is a primary amine-containing carbamate compound. The basic identification parameters of this compound are summarized in Table 1.

Table 1: Chemical Identity Parameters of Ethyl N-(2-aminoethyl)carbamate Hydrochloride

| Parameter | Information |

|---|---|

| Chemical Name | Ethyl N-(2-aminoethyl)carbamate hydrochloride |

| CAS Number | 1258639-97-2 |

| Molecular Formula | C₅H₁₃ClN₂O₂ |

| Molecular Weight | 168.62 g/mol |

Structural Features

The compound features an ethyl carbamate moiety connected to an aminoethyl group, with the primary amine protonated as a hydrochloride salt. The structure contains:

-

A carbamate functional group (R-O-C(=O)-NH-R')

-

An ethyl ester component

-

An aminoethyl linker

-

A hydrochloride counter-ion that stabilizes the primary amine

Physical Properties

While specific physical property data for ethyl N-(2-aminoethyl)carbamate hydrochloride is limited in the primary literature, its properties can be inferred from structurally similar compounds. As a hydrochloride salt of an amine, it likely presents as a crystalline solid with reasonable water solubility, a characteristic common to many amine hydrochlorides .

Synthesis and Preparation

Synthetic Routes

The synthesis of ethyl N-(2-aminoethyl)carbamate hydrochloride likely follows similar synthetic pathways to related carbamate compounds. One potential synthetic route involves the reaction of ethylenediamine with ethyl chloroformate followed by treatment with HCl to form the hydrochloride salt.

Drawing parallels with related compounds such as tert-butyl N-(2-aminoethyl)carbamate, which is synthesized through the reaction of ethylenediamine with di-tert-butyl dicarbonate, the ethyl variant might be prepared using similar protection chemistry but with ethyl-based reagents .

Purification Methods

Standard purification techniques for amino-functionalized carbamates typically include:

-

Recrystallization to achieve high purity crystals

-

Column chromatography for separation from reaction by-products

-

Extraction procedures to separate organic and aqueous components

Similar compounds in this class are often purified through recrystallization from appropriate solvent mixtures to yield high-purity material .

Chemical Properties and Reactivity

Stability Profile

Ethyl N-(2-aminoethyl)carbamate hydrochloride, like other carbamate compounds, exhibits specific stability characteristics:

-

The carbamate group provides moderate stability under neutral conditions

-

As a hydrochloride salt, it likely shows enhanced stability compared to the free base form

-

It may be sensitive to strongly basic conditions that could lead to hydrolysis of the carbamate function

Reactivity Patterns

The compound contains two key reactive sites:

-

The primary amine group (as the hydrochloride salt), which can participate in:

-

Nucleophilic substitution reactions

-

Amide bond formation

-

Imine formation with aldehydes and ketones

-

-

The carbamate moiety, which can undergo:

Comparative Analysis with Related Compounds

Table 2 presents a comparative analysis of ethyl N-(2-aminoethyl)carbamate hydrochloride with structurally related compounds.

Table 2: Comparison of Ethyl N-(2-aminoethyl)carbamate Hydrochloride with Related Compounds

Applications and Uses

Research Applications

Ethyl N-(2-aminoethyl)carbamate hydrochloride functions as a versatile building block in organic synthesis. Its bifunctional nature, featuring both a protected and a free amine, makes it valuable for:

-

Sequential derivatization reactions

-

Preparation of asymmetrically substituted diamines

-

Construction of more complex molecular architectures

Pharmaceutical Relevance

The compound and its structural relatives have demonstrated utility in pharmaceutical research:

-

As intermediates in the synthesis of biologically active molecules

-

In the development of peptide mimetics

Related carbamate structures have been investigated for applications in drug delivery systems and as components in bioactive compounds. For instance, certain carbamate analogues have been evaluated as biofilm inhibitors against resistant bacterial strains, suggesting potential antimicrobial applications for compounds in this structural class .

Synthetic Utility

The primary value of ethyl N-(2-aminoethyl)carbamate hydrochloride lies in its synthetic utility:

-

The terminal amine provides a reactive site for further functionalization

-

The carbamate group serves as a protected amine that can be selectively deprotected under appropriate conditions

-

The compound enables regioselective reactions in multifunctional molecules

Similar compounds have been utilized in the synthesis of peptide nucleic acids (PNAs) and other biomolecules requiring orthogonal protection strategies .

Analytical Characterization

Chromatographic Analysis

Chromatographic techniques suitable for analysis of ethyl N-(2-aminoethyl)carbamate hydrochloride include:

-

High-Performance Liquid Chromatography (HPLC)

-

Gas Chromatography (GC), potentially after derivatization

-

Thin-Layer Chromatography (TLC) for reaction monitoring and purity assessment

Drawing from methods used for similar compounds, reversed-phase HPLC with UV detection would likely be effective for quantitative analysis .

Current Research and Future Perspectives

Recent Studies

Research involving ethyl N-(2-aminoethyl)carbamate hydrochloride and structurally related compounds has expanded in several directions:

-

Biofilm Inhibition Studies: Related carbamates have been evaluated for their ability to inhibit biofilm formation in antibiotic-resistant bacteria. A study involving ethyl N-(2-phenethyl) carbamate analogues revealed compounds with activity against Methicillin-Resistant Staphylococcus aureus (MRSA) biofilms .

-

Synthetic Methodology Development: Flow chemistry techniques have been applied to the synthesis of related Boc-protected diamines, offering improvements in efficiency and scalability .

-

Applications in Material Science: Amine-functionalized carbamates have been utilized in surface modification of nanomaterials for various applications including catalysis and sensing devices .

Future Research Directions

Several promising research avenues for ethyl N-(2-aminoethyl)carbamate hydrochloride include:

-

Expanded Pharmaceutical Applications: Further investigation of its potential as a building block for bioactive compounds, particularly those targeting resistant microorganisms.

-

Green Chemistry Approaches: Development of more environmentally friendly synthetic routes and alternative protection strategies.

-

Structure-Activity Relationship Studies: Systematic modification of the basic structure to identify the impact of structural changes on biological activity and chemical reactivity.

-

Advanced Drug Delivery Systems: Utilization in the design of novel drug delivery systems, leveraging the dual functionality of the molecule.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume